CID 71358124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 71358124” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “CID 71358124” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” may involve large-scale chemical processes, often optimized for cost-effectiveness and efficiency. These methods are designed to produce the compound in significant quantities while maintaining high quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: “CID 71358124” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
“CID 71358124” has a wide range of applications in scientific research. It is used in:
Chemistry: As a reagent or intermediate in various chemical reactions.
Biology: For studying biological processes and interactions.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in manufacturing processes and product formulations.
Wirkmechanismus
“CID 71358124” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or properties. The comparison helps in understanding the distinct features and potential advantages of “this compound”.
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
This detailed article provides an overview of “CID 71358124,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
2245-46-7 |
---|---|
Molekularformel |
C6H13AlO2 |
Molekulargewicht |
144.15 g/mol |
InChI |
InChI=1S/C6H13O2.Al/c1-4-7-6(3)8-5-2;/h4-5H2,1-3H3; |
InChI-Schlüssel |
VFVOUKDKCOYXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(OCC)[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.